1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
CAS No.: 2549064-97-1
Cat. No.: VC11837149
Molecular Formula: C13H21N3O2S2
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549064-97-1 |
|---|---|
| Molecular Formula | C13H21N3O2S2 |
| Molecular Weight | 315.5 g/mol |
| IUPAC Name | 4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2-methyl-1,3-thiazole |
| Standard InChI | InChI=1S/C13H21N3O2S2/c1-11-14-12(10-19-11)9-15-5-2-6-16(8-7-15)20(17,18)13-3-4-13/h10,13H,2-9H2,1H3 |
| Standard InChI Key | TURGKZZDYGTLRA-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)CN2CCCN(CC2)S(=O)(=O)C3CC3 |
| Canonical SMILES | CC1=NC(=CS1)CN2CCCN(CC2)S(=O)(=O)C3CC3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound consists of a seven-membered 1,4-diazepane ring (a saturated heterocycle with two nitrogen atoms) substituted at position 1 with a cyclopropanesulfonyl group and at position 4 with a (2-methyl-1,3-thiazol-4-yl)methyl moiety. Key features include:
-
1,4-Diazepane Core: Provides conformational flexibility and hydrogen-bonding capabilities via its amine groups .
-
Cyclopropanesulfonyl Group: Introduces steric hindrance and polar sulfonyl interactions, potentially enhancing target binding .
-
2-Methylthiazole Substituent: A heteroaromatic group known for modulating pharmacokinetic properties and bioactivity .
Table 1: Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is likely synthesized through sequential functionalization of the 1,4-diazepane core:
-
Sulfonylation: Reaction of 1,4-diazepane with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine) yields 1-(cyclopropanesulfonyl)-1,4-diazepane .
-
Alkylation: Introduction of the thiazole moiety via nucleophilic substitution or Mitsunobu reaction using 4-(chloromethyl)-2-methylthiazole .
Table 2: Representative Synthesis Steps
| Step | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Diazepane + cyclopropanesulfonyl chloride, DCM, Et₃N, 0°C → RT | 74% | |
| 2 | Sulfonylated diazepane + 4-(chloromethyl)-2-methylthiazole, K₂CO₃, DMF, 60°C | 65% | Analog |
Stability and Reactivity
-
pH Sensitivity: The sulfonamide group may hydrolyze under strongly acidic or basic conditions.
-
Oxidative Stability: The thiazole ring is susceptible to oxidation, requiring inert storage conditions .
| Analog Structure | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 1-Cyclopropanesulfonyl-1,4-diazepane | HDAC8 | 120 nM | |
| 4-(Thiazolylmethyl)diazepane | CB1 Receptor | 15 nM |
Therapeutic Applications
-
Neurology: Modulation of cannabinoid receptors may alleviate neuropathic pain .
-
Inflammation: Sulfonamide groups are common in COX-2 inhibitors .
Physicochemical and ADME Properties
Solubility and Permeability
-
Aqueous Solubility: ~0.5 mg/mL (predicted), limited by hydrophobic thiazole and cyclopropane groups .
-
Caco-2 Permeability: High (logP >2), suggesting good intestinal absorption .
Metabolic Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume